6,6'-(Pentane-1,5-diyl)di(1,3,5-triazine-2,4-diamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-(Pentane-1,5-diyl)di(1,3,5-triazine-2,4-diamine) is a chemical compound with the molecular formula C11H18N10. It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring.
Preparation Methods
The synthesis of 6,6’-(Pentane-1,5-diyl)di(1,3,5-triazine-2,4-diamine) typically involves the reaction of 1,5-diaminopentane with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
6,6’-(Pentane-1,5-diyl)di(1,3,5-triazine-2,4-diamine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one or more of the hydrogen atoms in the triazine ring.
Condensation: Condensation reactions with aldehydes or ketones can form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6,6’-(Pentane-1,5-diyl)di(1,3,5-triazine-2,4-diamine) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential as an antimicrobial agent, with research focusing on its ability to inhibit the growth of various bacterial and fungal strains.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6,6’-(Pentane-1,5-diyl)di(1,3,5-triazine-2,4-diamine) involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
6,6’-(Pentane-1,5-diyl)di(1,3,5-triazine-2,4-diamine) can be compared with other similar compounds, such as:
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: This compound has three amino groups attached to the triazine ring, making it more reactive in certain chemical reactions.
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine: This derivative contains carboxyl groups, which can form strong hydrogen bonds and are useful in polymer chemistry.
2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine: The presence of methoxy groups enhances the compound’s solubility in organic solvents and its reactivity in nucleophilic substitution reactions.
The uniqueness of 6,6’-(Pentane-1,5-diyl)di(1,3,5-triazine-2,4-diamine) lies in its specific structural arrangement, which provides distinct chemical and biological properties compared to other triazine derivatives .
Properties
CAS No. |
4128-91-0 |
---|---|
Molecular Formula |
C11H18N10 |
Molecular Weight |
290.33 g/mol |
IUPAC Name |
6-[5-(4,6-diamino-1,3,5-triazin-2-yl)pentyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H18N10/c12-8-16-6(17-9(13)20-8)4-2-1-3-5-7-18-10(14)21-11(15)19-7/h1-5H2,(H4,12,13,16,17,20)(H4,14,15,18,19,21) |
InChI Key |
WNBGQQIHDLCNBV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC1=NC(=NC(=N1)N)N)CCC2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.